molecular formula C15H20O5 B1325772 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-51-3

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325772
CAS No.: 898792-51-3
M. Wt: 280.32 g/mol
InChI Key: HPGVUUKWPWFECL-UHFFFAOYSA-N
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Description

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid (CAS: 898792-51-3) is a synthetic carboxylic acid derivative characterized by a seven-carbon aliphatic chain terminating in a ketone group and a 2,6-dimethoxyphenyl substituent. Its molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.32 g/mol and a purity of 97% . The compound is listed as discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVUUKWPWFECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645472
Record name 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-51-3
Record name 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzene and heptanoic acid.

    Friedel-Crafts Acylation: The 2,6-dimethoxybenzene undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 7-(2,6-dimethoxyphenyl)heptan-2-one.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, 7-(2,6-dimethoxyphenyl)heptanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing the ketone group.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 7-(2,6-Dimethoxyphenyl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development:

    Biological Studies: Used in studies to understand the interactions of similar compounds with enzymes and receptors.

Industry:

    Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic Acid and Analogs

Compound Name CAS Number Substituents on Phenyl Ring Molecular Weight (g/mol) Purity Availability
This compound 898792-51-3 2,6-di-OCH₃ 280.32 97% Discontinued
7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid 898792-41-1 2,5-di-OCH₃ 280.32 97% Available
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid 898792-33-1 2,3-di-OCH₃ 280.32 N/A Available
7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid 898765-15-6 3,5-di-CH₃, 4-OCH₃ 276.37 96% Available
7-(4-Methoxyphenyl)-7-oxoheptanoic acid 21244-11-1 4-OCH₃ 250.29 97% Available
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid 898791-63-4 2-OCH₂CH₃ 264.32 N/A Available

Key Observations:

2,3-Dimethoxy substitution (CAS: 898792-33-1) may enhance electronic interactions due to conjugation between adjacent methoxy groups, altering reactivity .

Chain Length Variations: Analogs with shorter chains (e.g., 4-oxobutyric acid derivatives, as in 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid) exhibit reduced lipophilicity compared to heptanoic acid derivatives .

Biological Activity

7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O4
  • Molecular Weight : 250.28 g/mol

Structural Characteristics

The compound features a heptanoic acid backbone with a ketone group and a substituted aromatic ring, which enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 15 μM (indicating effective concentration for half-maximal inhibition)
  • Mechanism : Induction of caspase-dependent apoptosis and modulation of Bcl-2 family proteins.

Comparison with Related Compounds

To contextualize its activity, it is beneficial to compare this compound with similar structures:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
7-Oxoheptanoic acidModerateLow
2,6-Dimethoxyphenylacetic acidLowHigh

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The aromatic ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor activity.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways through mitochondrial dysfunction.

Safety and Toxicity

While promising in biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further research is needed to establish comprehensive safety data.

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